cis-11-Eicosenoic acid

Catalog No.
S629796
CAS No.
5561-99-9
M.F
C20H38O2
M. Wt
310.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-11-Eicosenoic acid

CAS Number

5561-99-9

Product Name

cis-11-Eicosenoic acid

IUPAC Name

(Z)-icos-11-enoic acid

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9-

InChI Key

BITHHVVYSMSWAG-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O

Synonyms

CIS-11-EICOSENOICACID,STANDARDFORGC;GONDOIC ACID;C20:1 (CIS-11) ACID;CIS-11-EICOSENOIC ACID;EICOSENOIC ACID;DELTA 11 CIS EICOSENOIC ACID;11-EICOSENOIC ACID;11C-EICOSENOIC ACID

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)O

Cis-11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid with the molecular formula C20H38O2C_{20}H_{38}O_{2} and a molecular weight of approximately 310.5145 g/mol. It features a cis double bond at the 11th carbon position of its 20-carbon chain, distinguishing it from other fatty acids in the eicosenoic family. This compound is naturally occurring and can be found in various plant oils, particularly in jojoba oil, as well as in human tissues .

Research on the mechanism of action of cis-11-eicosenoic acid is ongoing. Some studies suggest potential roles in:

  • Plant defense mechanisms [].
  • Regulation of gene expression [].

Biological Activity:

cis-11-Eicosenoic acid (also known as gondoic acid) is a naturally occurring fatty acid found in various plant oils and nuts, particularly jojoba oil. It has been the subject of several scientific studies investigating its potential biological activities.

  • Antimicrobial properties

    Studies suggest that cis-11-eicosenoic acid may possess antimicrobial properties against certain bacteria and fungi. However, more research is needed to understand the mechanisms and potential applications of this activity. Source:

  • Anti-inflammatory properties

    Some research suggests that cis-11-eicosenoic acid might have anti-inflammatory effects. However, the evidence is limited, and further investigation is necessary. Source:

Industrial Applications:

Beyond its potential biological activities, cis-11-eicosenoic acid is also being explored for various industrial applications due to its unique properties.

  • Lubricant properties

    The long-chain structure of cis-11-eicosenoic acid makes it a potential candidate for use as a lubricant. Research is ongoing to assess its effectiveness and suitability for different applications. Source

  • Biofuel production

    Cis-11-eicosenoic acid is a potential feedstock for the production of biofuels. Studies are being conducted to evaluate its conversion efficiency and economic feasibility for this purpose. Source

Typical of fatty acids. It can undergo:

  • Esterification: Reacting with alcohols to form esters, which are important in the formation of biodiesel and other biofuels.
  • Hydrogenation: The double bond can be hydrogenated to produce saturated fatty acids.
  • Oxidation: Cis-11-eicosenoic acid can be oxidized to form hydroperoxides or aldehydes, contributing to rancidity in fats and oils.

These reactions are significant in both industrial applications and biological systems where lipid metabolism occurs.

Cis-11-Eicosenoic acid exhibits several biological activities:

  • Metabolic Role: It serves as a metabolite in both plants and humans, playing a role in lipid metabolism .
  • Anti-inflammatory Properties: Unlike some other eicosenoic acids, cis-11-eicosenoic acid does not inhibit leukotriene B4, suggesting a unique profile in inflammatory responses .
  • Cellular Effects: Research indicates that it can influence various cellular processes, including the inhibition of certain acyltransferases involved in phospholipid metabolism .

Cis-11-Eicosenoic acid can be synthesized through several methods:

  • Natural Extraction: Obtained from plant sources such as jojoba oil and other nuts.
  • Chemical Synthesis: Laboratory synthesis involves starting from simpler fatty acids or their derivatives through reactions like alkylation or dehydrogenation.
  • Microbial Fermentation: Some microorganisms can produce this fatty acid through fermentation processes, utilizing substrates such as sugars or oils.

These methods allow for both large-scale production and analytical applications.

Cis-11-Eicosenoic acid has various applications across different fields:

  • Nutritional Studies: Used as a reference compound for analyzing fatty acids in biological samples.
  • Cosmetic Industry: Incorporated into formulations due to its emollient properties derived from jojoba oil.
  • Pharmaceuticals: Investigated for potential therapeutic effects related to inflammation and metabolic disorders .

Studies on cis-11-eicosenoic acid interactions have focused on its role within lipid membranes and its metabolic pathways. It has been shown to interact with enzymes involved in lipid metabolism, influencing the synthesis of phospholipids and other lipids critical for cellular function . Additionally, research highlights its potential effects on cancer-related pathways, although specific mechanisms remain under investigation .

Cis-11-Eicosenoic acid belongs to a group of long-chain fatty acids known as eicosenoic acids. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Eicosanoic AcidSaturatedContains no double bonds; fully saturated 20-carbon chain.
Docosenoic AcidMonounsaturatedHas a longer carbon chain (22 carbons) with one double bond.
Palmitoleic AcidMonounsaturatedShorter chain (16 carbons) with one double bond; found in animal fats.
Oleic AcidMonounsaturatedCommonly found in olive oil; contains a double bond at the 9th position.

Cis-11-Eicosenoic acid is unique among these compounds due to its specific cis configuration at the 11th carbon position and its distinct biological roles, particularly its lack of inhibition on leukotriene B4 synthesis compared to other fatty acids .

Plant-Based cis-11-Eicosenoic Acid Sources

Jojoba Oil as a Primary cis-11-Eicosenoic Acid Repository

Jojoba (Simmondsia chinensis) oil is the most concentrated plant-derived source of cis-11-eicosenoic acid, constituting approximately 10–15% of its total fatty acid profile [1] [3]. Unlike triglycerides typical of most plant oils, jojoba oil comprises wax esters, with cis-11-eicosenoic acid esterified to long-chain alcohols. This unique composition enhances oxidative stability, making jojoba oil a valuable feedstock for cosmetics and lubricants. The acid’s abundance in jojoba is attributed to the plant’s adaptation to arid environments, where high lipid content aids in water retention [1].

Distribution Across Other Plant Oils and Nuts

Beyond jojoba, cis-11-eicosenoic acid is distributed unevenly across plant taxa. In the Sapindaceae family, Koelreuteria paniculata seeds contain up to 60% cis-11-eicosenoic acid by total fatty acids, the highest reported in plants [2]. Other members of this family, such as Cardiospermum species, exhibit moderate levels (8–30%) [2]. In Brassicaceae, transgenic rapeseed (Brassica napus) engineered with bacterial acyltransferases incorporates cis-11-eicosenoic acid at the sn-2 position of triacylglycerols, reaching 9% in specific cultivars [6]. Tropaeolum majus (nasturtium) seeds also produce minor amounts through elongation of (n-9) octadecenoic acid [6].

Table 1: cis-11-Eicosenoic Acid Content in Selected Plant Sources

Plant SpeciesFamilycis-11-Eicosenoic Acid (% Total Fatty Acids)
Simmondsia chinensisSimmondsiaceae10–15
Koelreuteria paniculataSapindaceae50–60
Cardiospermum halicacabumSapindaceae25–30
Transgenic Brassica napusBrassicaceae5–9

Microbial cis-11-Eicosenoic Acid Production

Fungal Synthesis by Mortierella Species

Species within the fungal genus Mortierella demonstrate facultative production of cis-11-eicosenoic acid alongside polyunsaturated fatty acids (PUFAs). While Mortierella alpina primarily synthesizes arachidonic acid (C20:4), strains such as M. schmuckeri accumulate up to 27.5% monounsaturated fatty acids, including cis-11-eicosenoic acid, under nitrogen-limited conditions [4] [5]. Lipid profiling of M. schmuckeri CGMCC 20261 revealed 70% total lipid content by dry weight, with cis-11-eicosenoic acid contributing significantly to its monounsaturated fraction [4]. Fungal biosynthesis involves delta-9 desaturation of stearic acid (C18:0) to oleic acid (C18:1), followed by elongation to eicosenoic acid via fatty acid elongase 3 (ELOVL3) [4].

Bacterial cis-11-Eicosenoic Acid Pathways

Bacterial systems offer engineered pathways for cis-11-eicosenoic acid production. Heterologous expression of Escherichia coli’s plsC gene in rapeseed introduced sn-1-acylglycerol-3-phosphate acyltransferase activity, redirecting very-long-chain fatty acids like cis-11-eicosenoic acid to the sn-2 position of triacylglycerols [6]. Although native bacterial synthesis is rare, this approach highlights the potential for metabolic engineering in prokaryotic hosts.

Comparative Analysis of Natural cis-11-Eicosenoic Acid Sources

Plant and microbial sources differ markedly in cis-11-eicosenoic acid yield and extraction complexity. Jojoba oil provides the highest purity but requires cultivation in arid regions, limiting scalability [1]. Sapindaceae seeds offer higher concentrations (e.g., 60% in K. paniculata) but are less commercially viable due to limited agricultural infrastructure [2]. Microbial production via Mortierella species presents a scalable alternative, with fermentation technologies enabling lipid yields up to 70% of dry cell weight [4]. However, fungal systems necessitate precise control over culture conditions to suppress PUFA synthesis in favor of monounsaturated acids.

Table 2: Advantages and Limitations of cis-11-Eicosenoic Acid Sources

Source TypeExample SpeciesYield (%)ScalabilityExtraction Complexity
Plant (Jojoba)Simmondsia chinensis10–15ModerateLow
Plant (Sapindaceae)Koelreuteria paniculata50–60LowHigh
FungalMortierella schmuckeri5–10HighModerate
Engineered BacterialTransgenic E. coli<1ExperimentalHigh

Physical Description

Solid

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

310.287180451 g/mol

Monoisotopic Mass

310.287180451 g/mol

Heavy Atom Count

22

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

UDX6WPL94T

Pharmacology

Eicosenoic Acid is a monounsaturated long-chain fatty acid with a 20-carbon backbone and the sole double bond originating from the 5th, 6th, 7th, 9th, 11th 12th or 15th positions from the methyl end.

Other CAS

5561-99-9
26764-41-0

Wikipedia

11-Eicosenoic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-09-13
1. Y. Ando and T. Sasaki “GC Separation of cis-Eicosenoic Acid Positional Isomers on an Ionic Liquid SLB-IL100 Stationary Phase” J Am Oil Chem Soc, vol. 88 pp. 743-748, 20112. L. Jin et al. “Fatty acid compositions of red blood cell phospholipids in children with autism” Prostaglandins Leukot Essent Fatty Acids, vol. 74 pp. 215-221, 20063. S. Nozawa et al. “Analysis of fatty acid composition in human bone marrow aspirates” Keio J Med, vol. 54 pp. 150-155, 2005

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